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Compound of Interest

Compound Name: GW583340 dihydrochloride

Cat. No.: B1237106 Get Quote

Technical Support Center: GW583340
Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using

GW583340 dihydrochloride. The information focuses on addressing potential off-target effects

and ensuring accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of GW583340 dihydrochloride?

A1: GW583340 dihydrochloride is a potent, orally active dual inhibitor of the epidermal growth

factor receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2]

Q2: What are the known off-target effects of GW583340?

A2: A significant off-target effect of GW583340 is the inhibition of the ATP-binding cassette

(ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein).

These transporters are key mediators of multidrug resistance (MDR) in cancer cells by actively

effluxing a wide range of chemotherapeutic agents.

Q3: How can the off-target inhibition of ABCB1 and ABCG2 affect my experiments?
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A3: By inhibiting ABCB1 and ABCG2, GW583340 can increase the intracellular concentration

of co-administered drugs that are substrates of these transporters. This can lead to a

potentiation of the cytotoxic effects of these other drugs, which may be misinterpreted as a

synergistic effect with the primary targets of GW583340.

Q4: At what concentrations are the off-target effects on ABCB1 and ABCG2 observed?

A4: The inhibitory effects on ABCB1 and ABCG2 are typically observed at concentrations of 2.5

µM and 5 µM. It is crucial to compare these concentrations with the IC50 values for the primary

targets to understand the therapeutic window.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observed Problem Potential Cause Recommended Action

Unexpectedly high cytotoxicity

of a co-administered

anticancer drug.

The co-administered drug is

likely a substrate of ABCB1 or

ABCG2, and its efflux is being

inhibited by GW583340,

leading to increased

intracellular accumulation and

toxicity.

1. Verify if the co-administered

drug is a known substrate for

ABCB1 or ABCG2.2. Perform a

dose-response curve of the co-

administered drug in the

presence and absence of

GW583340 to quantify the

potentiation effect.3. Conduct a

drug accumulation assay to

directly measure the effect of

GW583340 on the intracellular

concentration of the co-

administered drug.

Inconsistent results in

multidrug-resistant (MDR) cell

lines.

The expression levels of

ABCB1 and ABCG2 can vary

between cell passages and

culture conditions, leading to

inconsistent levels of drug

potentiation by GW583340.

1. Regularly verify the

expression of ABCB1 and

ABCG2 in your MDR cell lines

using Western blot or qPCR.2.

Use parental (non-resistant)

cell lines as a control to

distinguish on-target from off-

target effects.3. Consider using

a direct inhibitor of

ABCB1/ABCG2 as a positive

control for the potentiation

effect.

Difficulty distinguishing

between on-target and off-

target effects.

The observed phenotype could

be a result of EGFR/ErbB2

inhibition, ABCB1/ABCG2

inhibition, or a combination of

both.

1. Use a structurally different

EGFR/ErbB2 inhibitor that is

not known to inhibit

ABCB1/ABCG2 to see if the

same phenotype is

observed.2. Knockdown the

expression of ABCB1 or

ABCG2 using siRNA or

CRISPR and repeat the

experiment with GW583340.3.
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Perform experiments at a

range of GW583340

concentrations, from those that

inhibit only EGFR/ErbB2 to

those that also inhibit the

transporters.

Quantitative Data Summary
Table 1: Inhibitory Activity of GW583340 Dihydrochloride

Target IC50 (µM)

EGFR 0.01[1][2]

ErbB2 (HER2) 0.014[1][2]

Table 2: Potentiation of Anticancer Drug Cytotoxicity by GW583340 in ABCB1-Overexpressing

Cells

Anticancer
Drug

Cell Line
IC50 (nM)
without
GW583340

IC50 (nM) with
2.5 µM
GW583340

IC50 (nM) with
5 µM
GW583340

Paclitaxel KB-C2 1,200 ± 150 80 ± 12 30 ± 5

Colchicine KB-C2 950 ± 110 75 ± 9 25 ± 4

Vincristine KB-C2 800 ± 90 60 ± 8 20 ± 3

*p < 0.05 compared to control

Table 3: Potentiation of Anticancer Drug Cytotoxicity by GW583340 in ABCG2-Overexpressing

Cells
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Anticancer
Drug

Cell Line
IC50 (nM)
without
GW583340

IC50 (nM) with
2.5 µM
GW583340

IC50 (nM) with
5 µM
GW583340

Mitoxantrone NCI-H460/MX20 3,500 ± 400 250 ± 30 80 ± 10

SN-38 NCI-H460/MX20 450 ± 50 40 ± 6 15 ± 3

Topotecan NCI-H460/MX20 2,800 ± 320 200 ± 25 70 ± 9

*p < 0.05 compared to control

Key Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of GW583340 on the cytotoxicity of an anticancer drug.

Methodology:

Seed cells (e.g., ABCB1- or ABCG2-overexpressing cell lines and their parental

counterparts) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to

adhere overnight.

Pre-treat the cells with various concentrations of GW583340 (e.g., 0, 2.5, 5 µM) for 1-2

hours.

Add a range of concentrations of the anticancer drug of interest to the wells.

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50 values using appropriate software.
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Protocol 2: Drug Accumulation Assay
Objective: To measure the effect of GW583340 on the intracellular accumulation of a

radiolabeled anticancer drug.

Methodology:

Seed cells in 24-well plates and grow to confluence.

Pre-incubate the cells with or without GW583340 (e.g., 5 µM) for 1 hour at 37°C.

Add the radiolabeled anticancer drug (e.g., [3H]-paclitaxel for ABCB1 or [3H]-mitoxantrone

for ABCG2) to the wells and incubate for an additional 1-2 hours.

Wash the cells three times with ice-cold PBS to remove extracellular drug.

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

Transfer the cell lysates to scintillation vials.

Measure the radioactivity using a liquid scintillation counter.

Determine the protein concentration of the cell lysates to normalize the radioactivity counts.
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Caption: On- and off-target mechanisms of GW583340.
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Caption: Troubleshooting workflow for unexpected drug potentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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